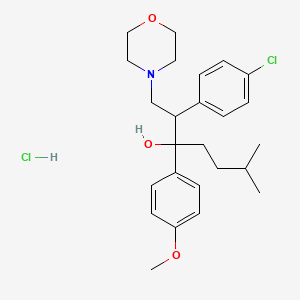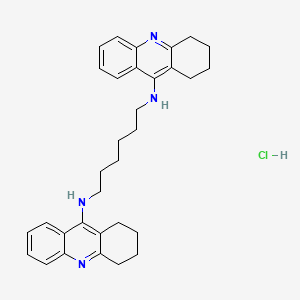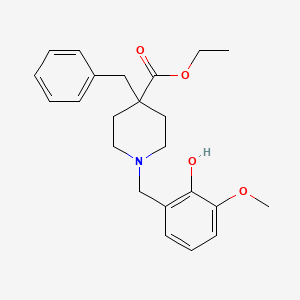![molecular formula C20H26N2O B10796100 1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol](/img/structure/B10796100.png)
1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006787 is a compound from the Malaria Box, a collection of 400 diverse compounds with antimalarial activity assembled by the Medicines for Malaria Venture. This compound has shown significant potential in inhibiting the growth of various parasites, including Babesia and Theileria, making it a promising candidate for further research and development in the field of antiparasitic drugs .
Chemical Reactions Analysis
MMV006787 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006787 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
MMV006787 has been extensively studied for its antiparasitic properties. It has shown significant inhibitory effects against the growth of Babesia and Theileria parasites, making it a potential candidate for the treatment of diseases caused by these parasites. In addition to its antiparasitic activity, MMV006787 has also been investigated for its potential use in other areas of scientific research, including chemistry, biology, medicine, and industry. Its ability to inhibit the growth of various parasites makes it a valuable tool for studying the mechanisms of parasitic infections and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of MMV006787 involves the inhibition of key enzymes and pathways essential for the survival and growth of parasites. Specifically, MMV006787 targets the cysteine protease enzyme in Babesia and Theileria parasites, leading to the downregulation of cysteine protease mRNA levels and subsequent inhibition of parasite growth. This mechanism of action highlights the potential of MMV006787 as a potent antiparasitic agent .
Comparison with Similar Compounds
MMV006787 is unique in its ability to inhibit the growth of Babesia and Theileria parasites with high potency. Similar compounds in the Malaria Box, such as MMV396693 and MMV665875, have also shown significant antiparasitic activity. MMV006787 stands out due to its specific mechanism of action and high selectivity index. Other similar compounds include MMV006913, MMV019124, and MMV665807, which have shown structural similarity and comparable antiparasitic effects .
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol |
InChI |
InChI=1S/C20H26N2O/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-10,15-16,21,23H,11-14H2,1-2H3 |
InChI Key |
RILRKUIAPLEMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate](/img/structure/B10796026.png)
![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10796031.png)
![1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B10796039.png)
![3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide](/img/structure/B10796047.png)
![ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796051.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide](/img/structure/B10796060.png)
![6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B10796062.png)

![N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid](/img/structure/B10796076.png)
![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B10796083.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B10796088.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B10796108.png)

